2-Butylaniline

概要

説明

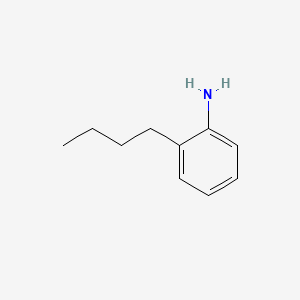

2-Butylaniline, also known as 2-butylbenzenamine, is an organic compound with the molecular formula C10H15N. It is a derivative of aniline, where a butyl group is attached to the second position of the benzene ring. This compound is a clear, pale yellow to red-brown liquid with a slight aromatic odor .

準備方法

Synthetic Routes and Reaction Conditions: 2-Butylaniline can be synthesized through the alkylation of aniline with butyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the aniline, followed by the addition of a butyl halide (e.g., butyl bromide or butyl chloride) to form the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be achieved through catalytic hydrogenation of 2-butyl nitrobenzene. This process involves the reduction of the nitro group to an amino group using hydrogen gas in the presence of a metal catalyst such as palladium on carbon .

化学反応の分析

Types of Reactions: 2-Butylaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso and nitro compounds.

Reduction: The compound can be reduced to form 2-butylcyclohexylamine.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Hydrogen gas with a palladium on carbon catalyst is typically employed.

Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed:

Oxidation: 2-Butylnitrobenzene, 2-Butylnitrosobenzene.

Reduction: 2-Butylcyclohexylamine.

Substitution: 2-Butyl-4-nitroaniline, 2-Butyl-4-sulfonylaniline.

科学的研究の応用

Dye Manufacturing

2-Butylaniline serves as a key intermediate in the production of various dyes. Its ability to participate in electrophilic aromatic substitution reactions allows it to form complex dye structures. For example, it is used in synthesizing azo dyes, which are widely applied in textiles and food coloring.

Pharmaceuticals

The compound is utilized in the pharmaceutical industry for synthesizing active pharmaceutical ingredients (APIs). Its derivatives have shown potential as analgesics and anti-inflammatory agents. Research indicates that this compound derivatives can exhibit enhanced biological activity compared to their parent compounds .

Polymer Chemistry

In polymer chemistry, this compound is significant for producing conductive polymers. For instance, poly[2-(sec-butyl)aniline] has been synthesized from this compound through oxidative polymerization processes. This polymer demonstrates good solubility and conductivity, making it suitable for applications in organic electronics and sensors .

Case Studies

Research highlighted the application of poly(this compound) as a dispersant for graphene exfoliation. The strong π-π interactions facilitated by this compound derivatives enhance the stability and dispersion quality of graphene in organic solvents, indicating potential uses in composite materials and energy storage devices .

作用機序

The mechanism of action of 2-butylaniline involves its interaction with various molecular targets and pathways. As an aromatic amine, it can undergo metabolic activation to form reactive intermediates that can bind to cellular macromolecules, leading to various biological effects. The compound can also participate in redox cycling, generating reactive oxygen species that can cause oxidative stress .

類似化合物との比較

2-tert-Butylaniline: Similar in structure but with a tert-butyl group instead of a butyl group.

4-Butylaniline: The butyl group is attached to the fourth position of the benzene ring.

2,5-Di-tert-butylaniline: Contains two tert-butyl groups at the second and fifth positions.

Uniqueness: 2-Butylaniline is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of the butyl group at the second position provides distinct steric and electronic effects compared to other isomers, making it valuable in specific synthetic and industrial applications .

生物活性

2-Butylaniline (C10H15N), also known as o-butyl-aniline or o-aminobutylbenzene, is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

- Molecular Formula : C10H15N

- Molecular Weight : 149.23 g/mol

- CAS Number : 2696-85-7

This compound exhibits its biological effects primarily through interactions with various enzymes and cellular pathways. Key mechanisms include:

-

Interaction with Cytochrome P450 Enzymes :

- This compound interacts with cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics. This interaction can lead to the formation of reactive intermediates that may cause oxidative stress and damage to cellular macromolecules such as proteins and DNA.

-

Oxidative Stress Induction :

- The compound can induce oxidative stress by generating reactive oxygen species (ROS), which can lead to cellular damage and influence signaling pathways related to oxidative stress responses.

-

Enzyme Inhibition :

- It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase, which plays a vital role in neurotransmission. This inhibition can have implications for neurotoxicity and other physiological processes.

Biochemical Pathways

The biological activity of this compound involves several biochemical pathways:

-

Antioxidant Defense Mechanisms :

- The compound influences the expression of genes associated with antioxidant defenses, such as glutathione S-transferase, suggesting a protective role against oxidative damage.

-

Cellular Metabolism Alteration :

- It affects key metabolic enzymes, leading to changes in metabolite levels and potentially disrupting normal cellular metabolism.

Study 1: Interaction with Cytochrome P450

A study demonstrated that this compound interacts with cytochrome P450 enzymes, leading to the formation of toxic metabolites. These metabolites were shown to cause oxidative stress in human liver cells, indicating a potential risk for hepatotoxicity when exposed to high concentrations over prolonged periods.

Study 2: Neurotoxic Effects

Research has indicated that this compound can inhibit acetylcholinesterase activity in vitro. This inhibition was linked to neurotoxic effects in animal models, where exposure resulted in altered neurotransmitter levels and behavioral changes consistent with cholinergic dysfunction.

Biological Activity Summary Table

| Biological Activity | Mechanism of Action | Implications |

|---|---|---|

| Interaction with Cytochrome P450 | Formation of reactive intermediates | Potential hepatotoxicity |

| Induction of Oxidative Stress | Generation of ROS | Cellular damage |

| Enzyme Inhibition | Inhibition of acetylcholinesterase | Neurotoxicity |

| Antioxidant Response | Upregulation of antioxidant genes | Protective effects against stress |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests it is absorbed relatively well upon exposure, with significant interactions noted in liver metabolism due to cytochrome P450 involvement. Its degradation products may exhibit different biological activities, necessitating further investigation into long-term exposure effects.

特性

IUPAC Name |

2-butylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-2-3-6-9-7-4-5-8-10(9)11/h4-5,7-8H,2-3,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDVUPIFFKAHPJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60181445 | |

| Record name | o-Butyl-aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2696-85-7 | |

| Record name | 2-Butylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2696-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Butyl-aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002696857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Butyl-aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-butyl-aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.429 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential applications of poly(2-butylaniline) in material science?

A: Research suggests promising applications of poly(this compound) (PBA) in material science, particularly in developing advanced composite materials. For instance, PBA has been investigated for its potential to enhance the anticorrosive properties of epoxy coatings. [] Specifically, PBA was combined with hexagonal boron nitride to create processable nanohybrids, which were then incorporated into epoxy coatings. [] The synergistic effect of PBA and hexagonal boron nitride resulted in a significant improvement in the coating's barrier properties and corrosion resistance. [] This finding highlights the potential of PBA-based nanohybrids for developing high-performance coatings for various applications where corrosion protection is crucial.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。